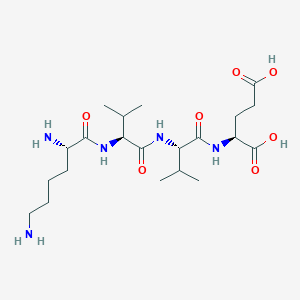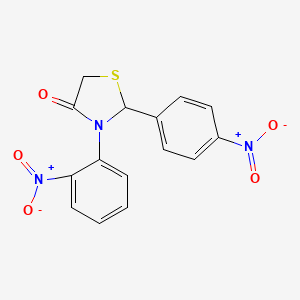![molecular formula C15H7F3N2O2 B14234431 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- CAS No. 250337-44-1](/img/structure/B14234431.png)
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- is a synthetic compound belonging to the quinolinedione family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of the trifluorophenyl group at the 6-position enhances its biological activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5,8-quinolinedione with 2,3,4-trifluoroaniline in the presence of a catalyst such as cerium chloride (CeCl3) or nickel chloride (NiCl2) in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: 5,8-Quinolinedione derivatives can undergo oxidation reactions, often leading to the formation of quinone-imine structures.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The amino group at the 6-position can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit enhanced or modified biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and pathways critical for cell survival.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Wirkmechanismus
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of key enzymes and pathways . For instance, these compounds can inhibit NAD(P)H-quinone oxidoreductase 1, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells. The trifluorophenyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Streptonigrin: Another quinolinedione derivative with potent anticancer activity.
Lavendamycin: Known for its antibacterial and anticancer properties.
OQ1 and OQ21: Quinolinedione derivatives with anti-inflammatory effects.
Uniqueness: 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- stands out due to the presence of the trifluorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
250337-44-1 |
|---|---|
Molekularformel |
C15H7F3N2O2 |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
6-(2,3,4-trifluoroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7F3N2O2/c16-8-3-4-9(13(18)12(8)17)20-10-6-11(21)14-7(15(10)22)2-1-5-19-14/h1-6,20H |
InChI-Schlüssel |
HYGBVUFJCSUWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=C(C2=O)NC3=C(C(=C(C=C3)F)F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
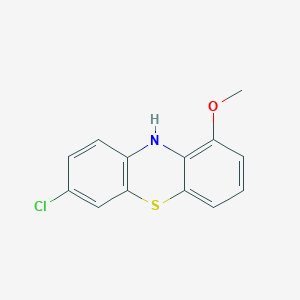


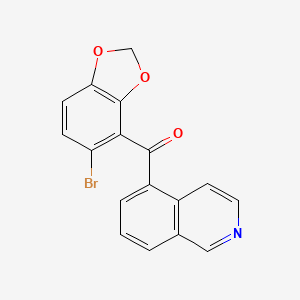
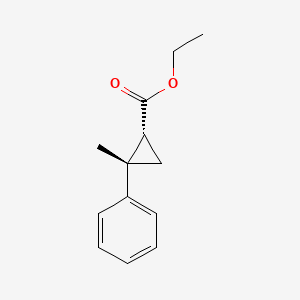
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
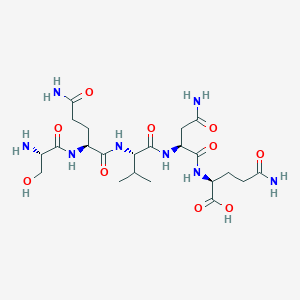
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
